molecular formula C9H13BrClN B6597457 2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride CAS No. 215797-60-7

2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6597457
CAS No.: 215797-60-7
M. Wt: 250.56 g/mol
InChI Key: XJUBHPNUKQIAHG-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride (CAS 215797-60-7) is a substituted phenethylamine derivative of high interest in medicinal chemistry and neuroscience research . With a molecular formula of C9H13BrClN and a molecular weight of 250.56 g/mol, this compound serves as a valuable chemical building block, particularly in the exploration of novel psychoactive substances and receptor-targeted ligands . This compound is structurally related to a class of compounds known to interact with key neuromodulatory receptors in the central nervous system. Scientific literature indicates that closely related phenethylamine scaffolds are investigated as agonists for the serotonin 2A receptor (5-HT2AR), a primary target for classical psychedelics, and the Trace Amine-Associated Receptor 1 (TAAR1), a promising new target for the development of therapies for psychiatric disorders such as schizophrenia . The specific bromo and methyl substitutions on the phenyl ring make it a versatile intermediate for further structure-activity relationship (SAR) studies, allowing researchers to probe the steric and electronic requirements for activity at these targets . The product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-7-6-9(10)3-2-8(7)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUBHPNUKQIAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215797-60-7
Record name Benzeneethanamine, 4-bromo-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215797-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Arylamine Protection and Bromination

The foundational approach, derived from the synthesis of 4-bromo-2-methylaniline, involves protecting the primary amine to prevent undesired side reactions during bromination. For this compound, this entails:

  • Protection : Reacting 2-(2-methylphenyl)ethan-1-amine with acetic anhydride to form N-(2-(2-methylphenyl)ethyl)acetamide. This step ensures the amine group is inert during subsequent reactions.

  • Bromination : Treating the acetamide-protected intermediate with NBS in tetrachloroethylene under reflux. The solvent polarity and NBS’s selectivity direct bromination to the para position relative to the methyl group, yielding N-(2-(4-bromo-2-methylphenyl)ethyl)acetamide.

Key Parameters:

  • Temperature : 50–70°C for optimal reaction kinetics.

  • Molar Ratios : A 1:1.1 ratio of acetamide to NBS ensures complete conversion.

  • Solvent Choice : Tetrachloroethylene enhances bromine solubility and regioselectivity.

Deprotection and Hydrochloride Salt Formation

The final steps involve deprotecting the acetamide and isolating the hydrochloride salt:

  • Hydrolysis : Refluxing N-(2-(4-bromo-2-methylphenyl)ethyl)acetamide with concentrated hydrochloric acid (25–35 mL) and dioxane (45–55 mL) cleaves the acetamide group.

  • Neutralization : Adding ammonium hydroxide adjusts the pH to 8–10, precipitating the free amine.

  • Salt Formation : Treating the free amine with hydrochloric acid in ethanol yields the hydrochloride salt, which is purified via recrystallization.

Comparative Analysis of Synthetic Routes

Patent-Derived Method (CN103787895A)

This method, adapted for the target compound, emphasizes scalability and cost-effectiveness:

StepReagents/ConditionsYield (%)Purity (%)
ProtectionAcetic anhydride, 60°C, 4h9298
BrominationNBS, tetrachloroethylene, 70°C, 4h8597
Hydrolysis/Salt FormHCl/dioxane, 2h; Ethanol recrystallization7899

Advantages : High regioselectivity, minimal byproducts.
Limitations : Tetrachloroethylene’s environmental toxicity necessitates careful waste management.

Critical Challenges and Mitigation Strategies

Regioselective Bromination

Para-selectivity is achieved through steric and electronic effects:

  • NBS Mechanism : Generates bromine radicals that favor attack at the electron-rich para position.

  • Solvent Effects : Tetrachloroethylene’s non-polar nature stabilizes radical intermediates, enhancing selectivity.

Purification and Yield Loss

  • Hot Filtration : Removes insoluble byproducts during acetamide isolation.

  • Magnesium Sulfate Drying : Ensures anhydrous conditions for salt stability .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(4-methoxy-2-methylphenyl)ethan-1-amine.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been studied for its potential pharmacological effects, primarily due to its structural similarity to other bioactive amines. It is believed to interact with neurotransmitter systems, particularly serotonin receptors, which may suggest possible applications in treating mood disorders or other neurological conditions. Research indicates that derivatives of this compound could exhibit psychoactive properties similar to those of other phenethylamines .

Case Studies
Several studies have examined the effects of bromo-substituted phenethylamines on serotonin receptor binding. For instance, compounds with similar structures have shown high affinity for 5-HT2A and 5-HT2C receptors, which are crucial in regulating mood and cognition. The specific binding affinity of 2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride remains to be fully characterized but is expected to follow similar trends based on its structural analogs .

Analytical Chemistry

Use in Synthesis
In analytical chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique bromine substitution allows for further functionalization reactions, making it valuable in synthetic pathways aimed at developing new pharmaceuticals or chemical probes .

Characterization Techniques
The compound can be analyzed using various techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and HPLC (High Performance Liquid Chromatography). These methods help in determining the purity and structural integrity of synthesized products containing this compound .

Research Chemical

Role in Drug Development
As a research chemical, this compound is utilized in experimental settings to explore its biological activity and potential therapeutic applications. Its ability to modulate neurotransmitter systems makes it a candidate for studies aimed at understanding the mechanisms of action of psychoactive substances .

Safety and Handling
Due to its classification as a potentially psychoactive substance, appropriate safety measures must be taken when handling this compound. It is essential to follow guidelines for hazardous materials, including proper storage and disposal procedures .

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methyl substitutions on the phenyl ring can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Aromatic Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Bromo-2-methylphenyl)ethan-1-amine HCl 4-Br, 2-CH₃ C₉H₁₁BrClN 256.55 Under investigation for receptor binding
2-(3-Bromo-2-methylphenyl)ethan-1-amine HCl 3-Br, 2-CH₃ (positional isomer) C₉H₁₁BrClN 256.55 Altered receptor selectivity
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl 4-Br, 2,5-(OCH₃)₂ C₁₀H₁₃BrClNO₂ 318.58 5-HT₂A receptor agonist
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) 2,5-(OCH₃)₂, 4-CH₃ C₁₁H₁₆ClNO₂ 245.70 Psychedelic phenethylamine analog
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine HCl 3-Br, 2,6-F₂ C₈H₇BrClF₂N 282.50 Enhanced electronegativity

Key Observations:

Positional Isomerism : The target compound differs from 2-(3-bromo-2-methylphenyl)ethan-1-amine HCl () in bromine placement. Positional isomers often exhibit divergent receptor binding; para-substituted bromine may enhance steric interactions with hydrophobic receptor pockets compared to meta-substitution .

Methoxy vs.

Key Observations:

  • Halogenation strategies (e.g., bromination) are critical for introducing the 4-bromo substituent in the target compound. However, yields and purity depend on regioselective control, which is challenging in poly-substituted aromatic systems .
  • Methoxy-substituted analogs (e.g., 2C-D) often require demethylation steps under harsh acidic conditions, whereas brominated derivatives may utilize milder halogenation protocols .

Pharmacological and Functional Comparisons

Key Observations:

  • The bromine atom in the target compound likely reduces 5-HT₂A receptor affinity compared to 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl (Ki = 12 nM), where methoxy groups enhance binding through hydrogen bonding .
  • β-arrestin bias in dimethoxy-bromo analogs () suggests that substituent polarity and bulk critically influence signaling pathway selectivity.

Biological Activity

2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride, also known as (R)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-OL hydrochloride, is a chiral compound with significant potential in pharmaceutical applications. Its unique structural features, including a bromine-substituted aromatic ring and an amino group, suggest various biological activities, particularly in the context of neurological and psychiatric disorders.

The molecular formula of this compound is C9H12BrClN, with a molecular weight of approximately 230.10 g/mol. The presence of the bromine atom allows for halogen bonding with biological molecules, influencing enzyme activity and receptor interactions. Additionally, the amino alcohol moiety can participate in hydrogen bonding, enhancing its affinity for specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The bromine substituent facilitates halogen bonding, which can modulate receptor activity and signal transduction pathways. The amino group allows for hydrogen bonding with target biomolecules, potentially leading to altered biochemical pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest that this compound may act as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems related to schizophrenia and other psychiatric disorders .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in treating infections.
  • Anticancer Activity : Investigations into the anticancer properties of similar compounds have revealed promising results, suggesting that this class of compounds may inhibit cancer cell proliferation through various mechanisms .

Case Studies and Research Findings

A review of the literature reveals several key studies focusing on the biological activity of related compounds:

  • Study on TAAR1 Agonists : A study demonstrated that compounds similar to this compound exhibited efficacy in vivo in models of schizophrenia-related hyperactivity, highlighting their potential therapeutic applications .
  • Antimicrobial Testing : In vitro studies using the agar-well diffusion method assessed the antimicrobial efficacy of this compound against Gram-positive bacteria, showing significant inhibition at certain concentrations (MIC values reported between 50 µM to 100 µM) against strains such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
2-(4-Bromo-3-methylphenoxy)ethan-1-amineEther linkage instead of hydroxylDifferent reactivity due to ether functional group
4-(4-Bromophenyl)-thiazol-2-amineThiazole ringDistinct ring structure affecting biological activity
(R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OLSubstituted phenyl ring with chlorine and fluorinePotentially different pharmacological profiles

Q & A

Q. Advanced: How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

Methodological Answer: Enantioselective synthesis may employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic methods. For instance, transaminases can transfer amino groups stereoselectively to ketone intermediates. Optimization involves:

  • Enzyme Loading : Adjusting enzyme-to-substrate ratios (e.g., 1:10–1:50 w/w).
  • Cofactor Recycling : Using sacrificial amines (e.g., isopropylamine) to regenerate NADH/NAD+ cofactors.
  • Solvent Engineering : Mixed aqueous-organic systems (e.g., 20% DMSO) improve enzyme stability .
    Characterization via chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess (>95%) .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm structure via aromatic protons (δ 7.2–7.8 ppm) and methyl/amine signals (δ 2.3–3.1 ppm). 1H^1H-15N^{15}N HMBC identifies amine connectivity .
  • FT-IR : Peaks at ~3100 cm1^{-1} (N-H stretch) and 650 cm1^{-1} (C-Br stretch) .
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]+^+ (e.g., m/z 258.0 for C9_9H_{11BrN+^+) .

Q. Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model receptor binding:

  • Target Preparation : Retrieve serotonin receptor (5-HT2A_{2A}) structures from PDB (e.g., 6WGT).
  • Docking Parameters : Grid box centered on binding site (20 Å3^3), exhaustiveness = 32.
  • Free Energy Calculations : MM-PBSA analysis quantifies binding affinity (ΔG ~ -8.5 kcal/mol for 5-HT2A_{2A}) .
    Validation via in vitro assays (e.g., cAMP accumulation) correlates computational predictions with experimental EC50_{50} values .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal as halogenated waste .

Q. Advanced: How does structural modification (e.g., bromine vs. methyl groups) alter toxicity profiles?

Methodological Answer: Comparative studies using in vitro cytotoxicity assays (MTT assay on HEK293 cells):

  • Bromine Substituents : Increase oxidative stress (EC50_{50} ~ 50 µM vs. >100 µM for non-halogenated analogs).
  • Methyl Groups : Enhance metabolic stability (t1/2_{1/2} ~ 2 hours in liver microsomes) by steric hindrance against CYP450 enzymes .

Basic: How is this compound used in neurotransmitter research?

Methodological Answer:
It serves as a precursor for designing serotonin/dopamine analogs. Applications include:

  • Receptor Binding Assays : Radiolabeled 3H^3H-ligands compete with the compound for 5-HT2A_{2A} receptors in transfected CHO cells .
  • Calcium Flux Assays : FLIPR Tetra system measures intracellular Ca2+^{2+} mobilization (EC50_{50} ~ 1.2 µM) .

Q. Advanced: What strategies resolve contradictions in reported receptor affinity data?

Methodological Answer:

  • Orthosteric vs. Allosteric Binding : Use Schild analysis to distinguish competitive vs. non-competitive inhibition.
  • Cell Line Variability : Compare results across HEK293 (overexpressed) vs. native neuronal cells.
  • Meta-Analysis : Pool data from multiple studies (e.g., 5-HT2A_{2A} Ki_i ranges: 10–100 nM) to identify outliers due to assay conditions .

Basic: What are its applications in material science?

Methodological Answer:

  • Coordination Polymers : Reacts with transition metals (e.g., Cu2+^{2+}) to form porous frameworks for gas storage (BET surface area ~800 m2^2/g) .
  • Surface Functionalization : Amine groups anchor to silica nanoparticles via silanization for catalytic supports .

Q. Advanced: How does halogen substitution influence photophysical properties in OLEDs?

Methodological Answer:

  • Bromine Effects : Heavy atom effect enhances intersystem crossing (phosphorescence λem_{em} ~ 450 nm).
  • Quantum Yield : Measured via integrating sphere (ΦF_F ~ 0.4 in thin films).
  • Device Fabrication : Spin-coating on ITO/PEDOT:PSS substrates achieves luminance >10,000 cd/m2^2 .

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